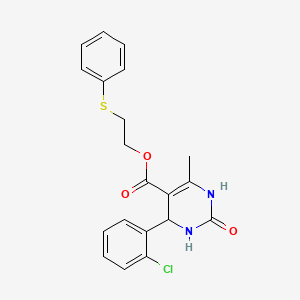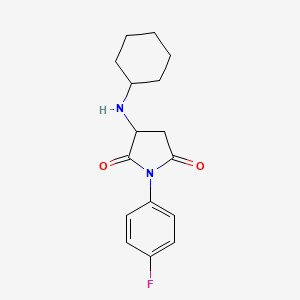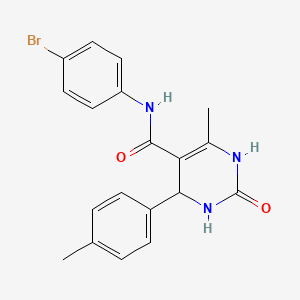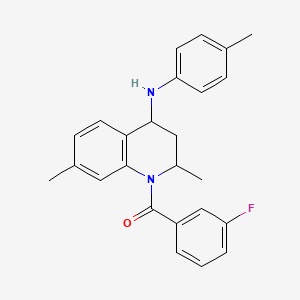![molecular formula C20H24ClN3O2 B5060974 N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 is able to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This modulation of dopamine release has been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, BRL-15572 has also been found to exhibit activity at other receptors, including the serotonin 5-HT1A receptor and the adrenergic α2A receptor. These effects suggest that BRL-15572 may have potential therapeutic applications beyond its role as a dopamine D3 receptor antagonist.
実験室実験の利点と制限
BRL-15572 has several advantages as a research tool. It is a well-established compound with a reliable synthesis method and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. BRL-15572 has a relatively short half-life and may require multiple dosing to maintain therapeutic levels. Additionally, its selectivity for the dopamine D3 receptor may limit its use in studying other pathways involved in reward and motivation.
将来の方向性
There are several future directions for research on BRL-15572. One potential area of study is its use in combination with other compounds to enhance its therapeutic effects. Another area of study is the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of BRL-15572 beyond its role as a dopamine D3 receptor antagonist.
合成法
The synthesis of BRL-15572 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methoxyphenylacetic acid to form the corresponding amide. This amide is then reacted with piperazine to form the final compound, BRL-15572. The synthesis of BRL-15572 has been optimized to produce high yields with good purity and is a well-established method in the scientific community.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. BRL-15572 has been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGUKCDWLUZCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)


amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)



![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)


